2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid
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Overview
Description
2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid is a synthetic organic compound that features a piperazine ring protected by a tert-butoxycarbonyl (Boc) group and a furan ring attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid typically involves the following steps:
Protection of Piperazine: The piperazine ring is protected by reacting it with tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine.
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis.
Coupling Reaction: The protected piperazine and the furan ring are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Introduction of the Acetic Acid Moiety: The final step involves introducing the acetic acid group through a reaction with bromoacetic acid or a similar reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acetic acid moiety can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to yield the free piperazine.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Free piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid would depend on its specific interactions with molecular targets. Typically, compounds like this may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The Boc group can protect the piperazine ring during synthesis and be removed to reveal the active form of the compound.
Comparison with Similar Compounds
Similar Compounds
2-(4-Boc-piperazinyl)-2-(2-thienyl)acetic acid: Similar structure but with a thiophene ring instead of a furan ring.
2-(4-Boc-piperazinyl)-2-phenylacetic acid: Similar structure but with a phenyl ring instead of a furan ring.
Uniqueness
2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid is unique due to the presence of the furan ring, which can impart different chemical and biological properties compared to similar compounds with other aromatic rings.
Properties
IUPAC Name |
2-(furan-2-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5/c1-15(2,3)22-14(20)17-8-6-16(7-9-17)12(13(18)19)11-5-4-10-21-11/h4-5,10,12H,6-9H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLDLSSPUNZCOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(C2=CC=CO2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30376124 |
Source
|
Record name | 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870719-85-0 |
Source
|
Record name | 2-(4-Boc-piperazinyl)-2-(2-furanyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30376124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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